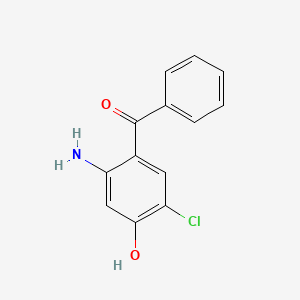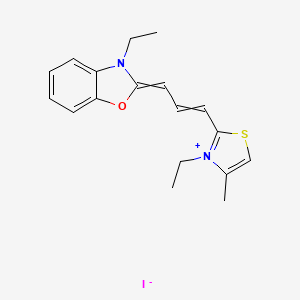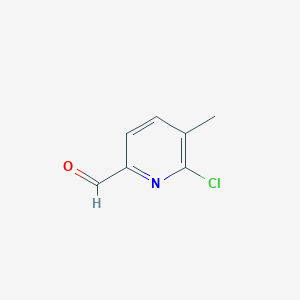![molecular formula C13H26O5Si B13974438 Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate CAS No. 112904-68-4](/img/structure/B13974438.png)
Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate is a chemical compound with the molecular formula C13H26O5Si. It is known for its use in organic synthesis, particularly as a protecting group for hydroxyl functionalities. The compound is characterized by its stability and reactivity, making it a valuable intermediate in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate can be synthesized through the reaction of 3-hydroxyglutaric acid dimethyl ester with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction typically occurs in an anhydrous solvent like methylene chloride at room temperature . The process involves the protection of the hydroxyl group by the tert-butyl(dimethyl)silyl group, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Sodium tetrachloroaurate(III) dihydrate in methanol is used for the selective deprotection of the tert-butyl(dimethyl)silyl group.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and deprotected hydroxyl compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate is utilized in various scientific research applications:
Mecanismo De Acción
The mechanism of action of Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions at that site. The deprotection process involves nucleophilic attack by fluoride ions or other reagents, leading to the cleavage of the silyl ether bond and regeneration of the free hydroxyl group .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 3-(trimethylsilyl)oxy)pentanedioate
- Dimethyl 3-(triisopropylsilyl)oxy)pentanedioate
- Dimethyl 3-(tert-butyldiphenylsilyl)oxy)pentanedioate
Uniqueness
Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate is unique due to its balance of stability and reactivity. The tert-butyl(dimethyl)silyl group provides greater hydrolytic stability compared to trimethylsilyl groups, while being less sterically hindered than triisopropylsilyl or tert-butyldiphenylsilyl groups. This makes it an ideal protecting group for hydroxyl functionalities in various synthetic applications .
Propiedades
IUPAC Name |
dimethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O5Si/c1-13(2,3)19(6,7)18-10(8-11(14)16-4)9-12(15)17-5/h10H,8-9H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFWHMYZKRZNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)OC)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340002 |
Source


|
| Record name | Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112904-68-4 |
Source


|
| Record name | Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)
![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)
![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B13974384.png)



![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)




